[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
[1,3]thiazolo[5,4-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)6-9-4-2-1-3-8-5(4)12-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTHXIAIFQXDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630976 | |
| Record name | [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857969-93-8 | |
| Record name | [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,3]thiazolo[5,4-b]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Comparative Analysis of Preparation Methods
The following table summarizes the key aspects of each preparation method forThiazolo[5,4-b]pyridine-2-carboxylic acid:
| Method | Steps | Starting Materials | Yield (%) | Advantages |
|---|---|---|---|---|
| Cyclization | Single step | Ortho-amino pyridines, thioketones | 50-80 | Simple procedure |
| Two-Step Synthesis | Two distinct reactions | 4-chloropyridine, thiourea | Up to 75 | Moderate yield; established method |
| One-Pot Synthesis | All components in one step | Amine, thioketone, carboxylic acid | Up to 90 | High yield; time-efficient |
Research Findings and Implications
Recent studies have highlighted the biological activities associated withThiazolo[5,4-b]pyridine-2-carboxylic acid derivatives, emphasizing their potential as therapeutic agents:
Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties against various pathogens with MIC values ranging from 40 to 50 µg/mL.
Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines has been observed at concentrations as low as 10 µg/mL.
Anticancer Activity : Certain derivatives exhibit IC50 values ranging from 3 to 20 µM against cancer cell lines, indicating potential for further development in oncology.
Chemical Reactions Analysis
Types of Reactions
[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the thiazole and pyridine rings.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the thiazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.
Scientific Research Applications
[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for designing biologically active molecules, particularly those targeting enzymes and receptors.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of [1,3]thiazolo[5,4-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as a phosphoinositide 3-kinase inhibitor, the compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting the signaling pathways involved in cell growth and survival . This interaction is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site.
Comparison with Similar Compounds
Core Heterocyclic Variants
Key Insights :
- The thiazolo-pyridine core exhibits stronger CYP1A1 inhibition compared to benzoxadiazole derivatives (e.g., 43.10% vs. 41.00% for thiazolo) .
- Tetrahydro variants (e.g., 5-methyl-4,5,6,7-tetrahydro) enhance solubility and stability but reduce aromatic conjugation, altering target selectivity .
- Replacing thiazole with oxazole ([1,2]oxazolo[5,4-b]pyridine-3-carboxylic acid) decreases molecular weight (164.12 g/mol vs. 220–263 g/mol for thiazolo derivatives) and modifies electronic properties .
Functional Group Modifications
Key Insights :
- Carboxamide derivatives (e.g., 2-carboxamides) are synthesized via aminolysis, enabling antiproliferative activity but with variable yields .
- Piperidinecarboxylic acid substituents (e.g., SY096369) improve c-KIT inhibitory potency (IC50 < 100 nM) due to enhanced binding affinity .
- Chloro and methyl groups (e.g., 6-chloro-2-methyl) increase electrophilicity, facilitating cross-coupling reactions (70–80% yield in Suzuki reactions) .
Pharmacological Comparison
Enzyme Inhibition Profiles
Biological Activity
[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a fused thiazole and pyridine ring system with a carboxylic acid functional group, which contributes to its pharmacological potential. Research indicates that it interacts with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
The primary mechanism of action for this compound involves its inhibition of specific kinases, particularly the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial for cell signaling and metabolism, and its dysregulation is often associated with cancer and other diseases.
- Target Enzyme : PI3Kα
- Mode of Action : Inhibition of PI3K activity
- Biochemical Pathway : Disruption of the PI3K/AKT/mTOR signaling pathway
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by targeting key kinases involved in tumor growth.
- IC50 Values :
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens. Studies indicate its effectiveness against both bacterial and fungal strains.
| Microorganism | Activity |
|---|---|
| E. coli | Inhibition observed |
| S. aureus | Significant antimicrobial effect |
| A. flavus | Fungal inhibition noted |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, this compound has shown potential as an anti-inflammatory agent. Experimental models have indicated that derivatives of this compound can reduce inflammation effectively.
Structure-Activity Relationship (SAR)
A structure-activity relationship study has been conducted to explore how modifications to the thiazolo[5,4-b]pyridine scaffold affect biological activity:
- Key Findings :
- The presence of specific substituents can enhance kinase inhibitory activity.
- Functionalization at various positions on the thiazole ring influences potency against different targets.
Study 1: c-KIT Inhibition
A series of novel derivatives were synthesized and tested for their ability to inhibit the c-KIT enzyme, which is implicated in gastrointestinal stromal tumors (GISTs). The most potent derivative exhibited significantly enhanced activity compared to existing treatments like imatinib .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiazolo[5,4-b]pyridine derivatives demonstrated promising results against multiple strains of bacteria and fungi. These findings suggest potential applications in treating infections resistant to conventional antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [1,3]thiazolo[5,4-b]pyridine-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of precursor heterocycles. For example, analogous compounds like 6-(4-chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid are synthesized via condensation of aldehydes with aminopyridines, followed by cyclization using catalysts (e.g., palladium or copper) in solvents like DMF or toluene . Optimization includes adjusting catalyst loading (0.5–5 mol%), temperature (80–120°C), and reaction time (6–24 hours). Purification via recrystallization or column chromatography ensures ≥95% purity.
Q. How should researchers handle safety and stability concerns during experimental work with this compound?
- Methodological Answer : Safety protocols mandate using nitrile gloves, flame-retardant lab coats, and fume hoods to avoid inhalation or skin contact. For structurally similar thiazolo-pyridine derivatives (e.g., Thiazolo[5,4-b]pyridine-2-thiol), PPE must comply with EN 374 standards for chemical resistance . Stability testing under varying pH (2–12), temperature (4–40°C), and light exposure is critical; preliminary data gaps (e.g., acute toxicity) require assuming worst-case scenarios .
Q. What analytical techniques are most effective for structural characterization of this compound derivatives?
- Methodological Answer : Use NMR (¹H/¹³C, 2D-COSY) to confirm ring fusion and substituent positions. Mass spectrometry (HRMS or LC-MS) validates molecular weight (e.g., exact mass ± 0.001 Da). X-ray crystallography resolves stereochemistry in crystalline derivatives, as seen in studies of 4-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-3-([…]thiazolo[5,4-c]pyridin-2-yl]carbonyl}amino)benzoic acid . IR spectroscopy identifies carboxylic acid C=O stretches (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for thiazolo-pyridine derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, IC₅₀ protocols). For example, SAR studies on Sirtuin inhibitors (e.g., benzamide derivatives with thiazolo[5,4-b]pyridine cores) show divergent activity based on substituent electronegativity and steric effects . Validate findings using orthogonal assays (e.g., enzymatic vs. cellular) and meta-analyses of PubChem BioActivity data .
Q. What computational strategies are suitable for predicting the reactivity of this compound in drug design?
- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) models interactions with targets like tubulin or GSK3β, leveraging structural data from RCSB PDB entries (e.g., D1Q ligand) . MD simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories.
Q. How can researchers address gaps in toxicological and ecological data for this compound?
- Methodological Answer : Perform OECD-compliant tests:
- Acute toxicity : LD₅₀ assays in rodents (OECD 423).
- Ecotoxicity : Daphnia magna immobilization (OECD 202) and algal growth inhibition (OECD 201).
- Mutagenicity : Ames test (OECD 471) with/without metabolic activation.
Existing data gaps (e.g., reproductive toxicity for Thiazolo[5,4-b]pyridine-2-thiol) necessitate extrapolation from structurally related compounds .
Experimental Design & Data Analysis
Q. What strategies mitigate side reactions during functionalization of the thiazolo-pyridine core?
- Methodological Answer : Protect the carboxylic acid group as a tert-butyl ester to prevent nucleophilic acylation during alkylation/amination. For example, tert-butyl 4-[[…]thiazolo[5,4-b]pyridin-6-yl]methoxy]piperidine-1-carboxylate is synthesized under inert atmosphere with Pd(OAc)₂/XPhos to suppress dehalogenation . Monitor reactions via TLC (silica gel 60 F₂₅₄) and quench intermediates with aqueous NaHCO₃.
Q. How should researchers design kinetic studies to elucidate degradation pathways of this compound?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring. Pseudo-first-order kinetics model degradation rates. Identify degradation products via LC-QTOF-MS; for example, hydrolysis of the thiazolo ring generates pyridine-2-carboxylic acid derivatives, as observed in similar systems .
Tables of Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
